![molecular formula C22H18N4O4S2 B7534558 2-(4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-(3-sulfamoylphenyl)acetamide](/img/structure/B7534558.png)
2-(4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-(3-sulfamoylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-(3-sulfamoylphenyl)acetamide, also known as Compound X, is a novel small molecule that has attracted significant attention in the scientific community for its potential therapeutic applications. This compound has been synthesized through a series of chemical reactions and has shown promising results in various research studies.
作用機序
The mechanism of action of 2-(4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-(3-sulfamoylphenyl)acetamide X involves the inhibition of various signaling pathways involved in cancer cell growth and proliferation. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is commonly dysregulated in cancer cells. Additionally, 2-(4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-(3-sulfamoylphenyl)acetamide X has been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
2-(4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-(3-sulfamoylphenyl)acetamide X has been shown to have several biochemical and physiological effects. It has been shown to inhibit the expression of various genes involved in cancer cell growth and proliferation. Additionally, 2-(4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-(3-sulfamoylphenyl)acetamide X has been shown to induce cell cycle arrest in cancer cells, leading to their death. Furthermore, 2-(4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-(3-sulfamoylphenyl)acetamide X has been shown to reduce the production of reactive oxygen species (ROS) in cells, which can lead to oxidative stress and cell damage.
実験室実験の利点と制限
One of the advantages of using 2-(4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-(3-sulfamoylphenyl)acetamide X in lab experiments is its high potency and specificity towards cancer cells. Additionally, it has been shown to have low toxicity towards normal cells, making it a potential candidate for cancer therapy. However, one of the limitations of using 2-(4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-(3-sulfamoylphenyl)acetamide X is its limited solubility in water, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for research on 2-(4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-(3-sulfamoylphenyl)acetamide X. One potential application is its use in combination therapy with other anti-cancer agents to enhance its efficacy. Additionally, further studies are needed to investigate the potential of 2-(4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-(3-sulfamoylphenyl)acetamide X in the treatment of inflammatory diseases. Furthermore, studies are needed to investigate the pharmacokinetics and pharmacodynamics of 2-(4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-(3-sulfamoylphenyl)acetamide X in vivo to determine its safety and efficacy in animal models.
合成法
The synthesis of 2-(4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-(3-sulfamoylphenyl)acetamide X involves several chemical reactions, including the condensation of 2-aminobenzamide with 2-bromoacetophenone, followed by the reaction of the resulting product with thiourea to form 2-(4-oxo-3-phenylquinazolin-2-yl)thiourea. This intermediate is then reacted with 3-aminobenzenesulfonamide to form 2-(4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-(3-sulfamoylphenyl)acetamide X.
科学的研究の応用
2-(4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-(3-sulfamoylphenyl)acetamide X has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells in various types of cancers, including breast, lung, and colon cancer. Additionally, 2-(4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-(3-sulfamoylphenyl)acetamide X has been shown to have anti-inflammatory and anti-oxidative properties, making it a potential candidate for the treatment of inflammatory diseases.
特性
IUPAC Name |
2-(4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-(3-sulfamoylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4S2/c23-32(29,30)17-10-6-7-15(13-17)24-20(27)14-31-22-25-19-12-5-4-11-18(19)21(28)26(22)16-8-2-1-3-9-16/h1-13H,14H2,(H,24,27)(H2,23,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKVNUYGQFLLED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=CC=C4)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-(3-sulfamoylphenyl)acetamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。